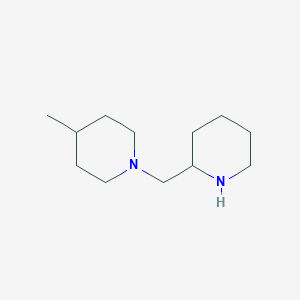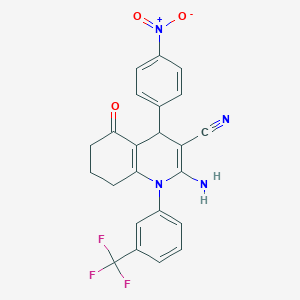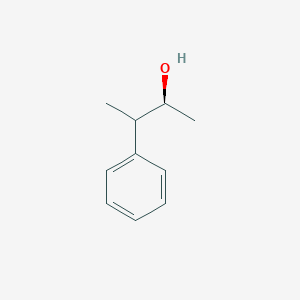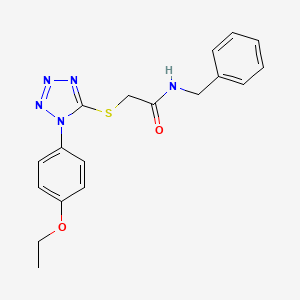![molecular formula C18H20NO2PS B12043473 Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12043473.png)
Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine is a chiral phosphine compound developed by the Kwon Research Group. It is known for its unique bicyclic structure, which includes a phenyl group and a phosphine moiety. This compound has gained attention for its applications in asymmetric catalysis, particularly in the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine typically involves the use of naturally occurring amino acids, such as L-hydroxyproline, as starting materials. The process includes several steps of chemical transformations, including cyclization and functional group modifications, to achieve the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis likely follows similar routes as laboratory-scale preparations, with optimizations for larger-scale production. This may involve the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives, which can be further utilized in various chemical syntheses .
Aplicaciones Científicas De Investigación
Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine involves its role as a chiral catalyst. The phosphine group can coordinate with transition metals, forming complexes that facilitate various chemical transformations. These complexes can enhance the reactivity and selectivity of the reactions, leading to the formation of desired products with high enantiomeric purity .
Comparación Con Compuestos Similares
Similar Compounds
Endo-Phenyl Kwon [2.2.1] Bicyclic Phosphine: Another chiral phosphine with a similar bicyclic structure but different stereochemistry.
Exo-4-Methoxyphenyl Kwon [2.2.1] Bicyclic Phosphine: A derivative with a methoxy group on the phenyl ring.
Uniqueness
Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct reactivity and selectivity in catalytic processes. Its ability to form stable complexes with transition metals makes it particularly valuable in asymmetric catalysis .
Propiedades
Fórmula molecular |
C18H20NO2PS |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
(1S,4S,5R)-2-(4-methylphenyl)sulfonyl-5-phenyl-2-aza-5-phosphabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C18H20NO2PS/c1-14-7-9-18(10-8-14)23(20,21)19-12-17-11-15(19)13-22(17)16-5-3-2-4-6-16/h2-10,15,17H,11-13H2,1H3/t15-,17-,22-/m0/s1 |
Clave InChI |
BWXYDSDVFPJTFY-YHEJKZAPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]3C[C@H]2C[P@]3C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CP3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043392.png)


![N-(2-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043407.png)



![methyl (2E)-5-(3,4-dimethoxyphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043445.png)


![6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12043464.png)
![1-Methyl-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]thiourea](/img/structure/B12043476.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12043478.png)

